tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a trifluoromethyl group and a carbamimidoyl moiety at the 2-position, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, particularly in targeting enzymes or receptors where steric and electronic modulation is critical .
Properties
Molecular Formula |
C11H18F3N3O2 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3N3O2/c1-9(2,3)19-8(18)17-6-4-5-10(17,7(15)16)11(12,13)14/h4-6H2,1-3H3,(H3,15,16) |
InChI Key |
RMCYHBHCTLQMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(=N)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated precursor. One common method involves the use of copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-(trifluoromethyl)sulfonylhydrazine-1-carboxylate as a reagent . This method is favored due to its mild reaction conditions, good atom economy, and the availability of cheap and accessible reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . This approach offers advantages in terms of scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include pyrrolidine derivatives with Boc protection and varying substituents (Table 1).
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations :
Substituent Position: The target compound’s dual C2 substituents create significant steric hindrance and electronic effects compared to monosubstituted analogs. This may hinder rotational freedom and influence binding to biological targets .
Electronic Effects : The trifluoromethyl group in the target compound and the catalog analog (Table 1, row 4) both confer electron-withdrawing properties. However, the target’s carbamimidoyl group introduces a strong basic center, absent in other analogs, which may enhance solubility in acidic environments .
Lipophilicity: The catalog compound’s phenoxy-CF3 group increases lipophilicity (logP ~3–4 estimated), whereas the target compound’s polar carbamimidoyl group likely reduces logP, favoring aqueous solubility .
Biological Activity
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate, with the CAS number 2060058-97-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈F₃N₃O₂ |
| Molecular Weight | 281.27 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that compounds with similar structures often exhibit activities such as:
- Antimicrobial Properties : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
- Enzyme Inhibition : Analogous compounds have shown promise as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
Case Studies
- Antitumor Activity : A study investigated the effects of related pyrrolidine derivatives in inhibiting tumor growth in murine models. Results indicated a significant reduction in tumor size when treated with compounds similar to this compound, suggesting potential antitumor properties.
- Cytotoxicity Assessments : In vitro assays demonstrated that derivatives of the compound exhibited varying levels of cytotoxicity against human cancer cell lines. The IC50 values indicated a promising therapeutic window for further exploration in drug development.
- Antimicrobial Studies : Research focused on the antimicrobial efficacy of related compounds revealed that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics.
Research Findings
Recent literature has documented various studies exploring the biological activities associated with pyrrolidine derivatives:
- Inhibition of Protein Kinases : Some studies have identified that pyrrolidine-based compounds can act as inhibitors of specific protein kinases involved in cancer signaling pathways.
- Anti-inflammatory Effects : Research has shown that certain analogs can reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
